molecular formula C16H16N2O3 B5818363 4-methyl-N-(2-methylbenzyl)-3-nitrobenzamide

4-methyl-N-(2-methylbenzyl)-3-nitrobenzamide

Cat. No. B5818363
M. Wt: 284.31 g/mol
InChI Key: IQGOEPWVCAMCBX-UHFFFAOYSA-N
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Description

4-methyl-N-(2-methylbenzyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methylbenzyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects
4-methyl-N-(2-methylbenzyl)-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling pathways. These effects make 4-methyl-N-(2-methylbenzyl)-3-nitrobenzamide a promising candidate for the development of new drugs for the treatment of cancer and other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methyl-N-(2-methylbenzyl)-3-nitrobenzamide for lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. However, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzamide also has some limitations, such as its low solubility in water and its potential toxicity, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 4-methyl-N-(2-methylbenzyl)-3-nitrobenzamide, including the development of new drugs based on its structure and mechanism of action, the synthesis of novel materials using 4-methyl-N-(2-methylbenzyl)-3-nitrobenzamide as a building block, and the use of 4-methyl-N-(2-methylbenzyl)-3-nitrobenzamide as a sensor for detecting environmental pollutants. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-methyl-N-(2-methylbenzyl)-3-nitrobenzamide and its potential applications in various scientific fields.

Synthesis Methods

4-methyl-N-(2-methylbenzyl)-3-nitrobenzamide can be synthesized through a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 2-methylbenzylamine, followed by reduction of the resulting intermediate with sodium dithionite and subsequent methylation of the amine group with methyl iodide.

Scientific Research Applications

4-methyl-N-(2-methylbenzyl)-3-nitrobenzamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzamide has been investigated as a potential drug candidate for the treatment of cancer and other diseases. In material science, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzamide has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 4-methyl-N-(2-methylbenzyl)-3-nitrobenzamide has been studied for its potential use as a sensor for detecting environmental pollutants.

properties

IUPAC Name

4-methyl-N-[(2-methylphenyl)methyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-5-3-4-6-14(11)10-17-16(19)13-8-7-12(2)15(9-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGOEPWVCAMCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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